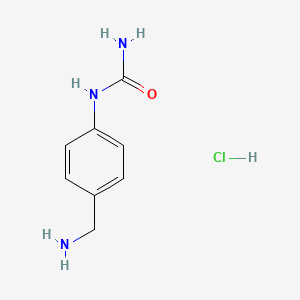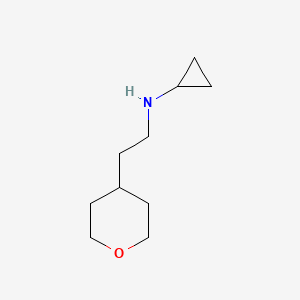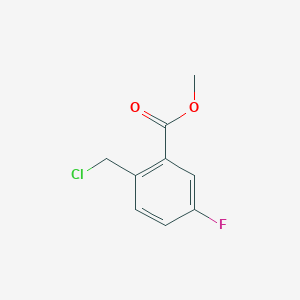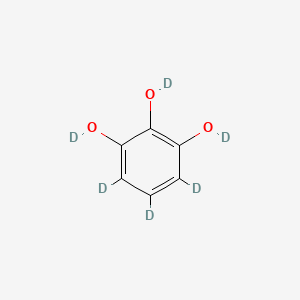
Pyrogallol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrogallol-d6, also known as 1,2,3-trihydroxybenzene-d6, is a deuterated form of pyrogallol. It is a white crystalline solid with the formula C6D6O3. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated pyrogallol. This isotopic substitution makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrogallol-d6 typically involves the deuteration of pyrogallol. One common method is the exchange reaction of pyrogallol with deuterium oxide (D2O) under acidic or basic conditions. The reaction is carried out by dissolving pyrogallol in D2O and heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure complete deuteration. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrogallol-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form purpurogallin-d6, a red-brown compound.
Reduction: The compound can be reduced to form 1,2,3-trihydroxycyclohexane-d6.
Substitution: this compound can undergo substitution reactions, such as esterification and etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic catalysts are often employed in esterification and etherification reactions.
Major Products
Oxidation: Purpurogallin-d6
Reduction: 1,2,3-Trihydroxycyclohexane-d6
Substitution: Various esters and ethers of this compound
Applications De Recherche Scientifique
Pyrogallol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Isotope Labeling Studies: this compound is used in studies involving isotope effects and reaction mechanisms.
Biological Research: The compound is used to study the metabolic pathways and interactions of pyrogallol in biological systems.
Industrial Applications: this compound is used in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyrogallol-d6 is similar to that of pyrogallol. It acts as a reducing agent and can undergo oxidation to form various products. The deuterium atoms in this compound do not significantly alter its chemical reactivity but provide distinct isotopic signatures that are useful in analytical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrogallol (1,2,3-Trihydroxybenzene): The non-deuterated form of Pyrogallol-d6.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): A structurally similar compound with an additional carboxyl group.
Catechol (1,2-Dihydroxybenzene): A related compound with two hydroxyl groups.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies. Its chemical reactivity is similar to that of pyrogallol, but the isotopic substitution provides additional analytical advantages.
Propriétés
Formule moléculaire |
C6H6O3 |
|---|---|
Poids moléculaire |
132.15 g/mol |
Nom IUPAC |
1,2,3-trideuterio-4,5,6-trideuteriooxybenzene |
InChI |
InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H/i1D,2D,3D/hD3 |
Clé InChI |
WQGWDDDVZFFDIG-QMJYEYNKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])O[2H])[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


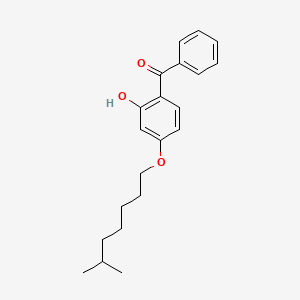

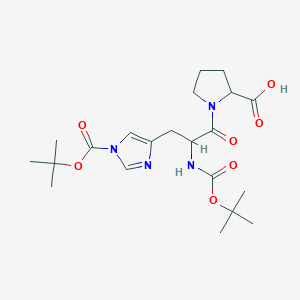
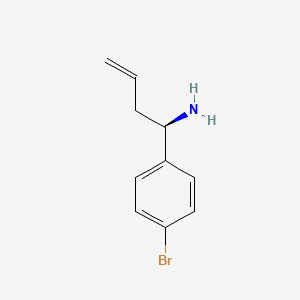
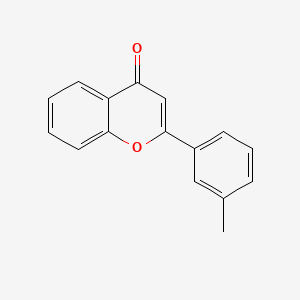
![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)
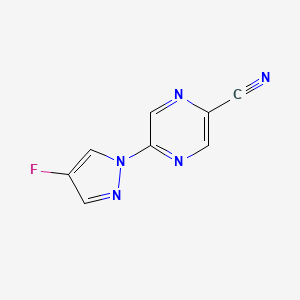

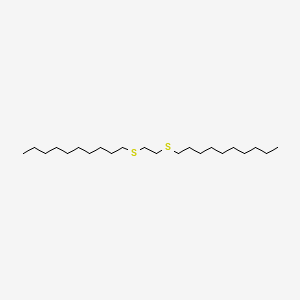
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

